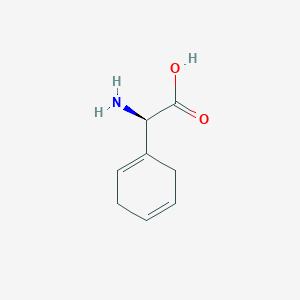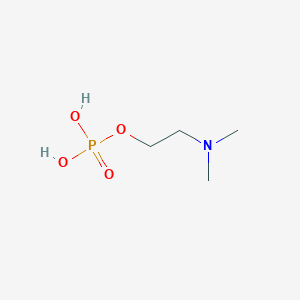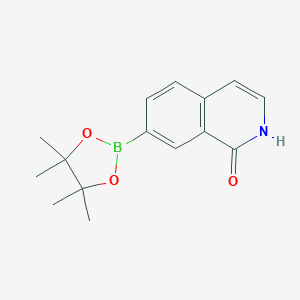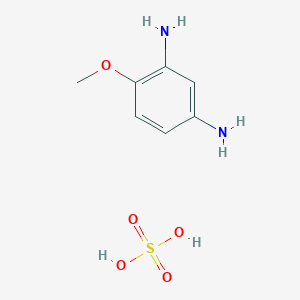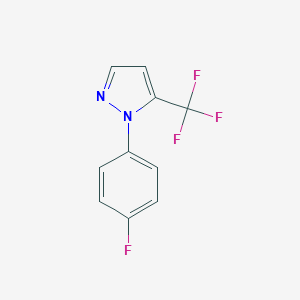
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
The compound 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the molecule is significant as they can greatly influence the biological activity and physical properties of the compound .
Synthesis Analysis
The synthesis of fluorinated pyrazoles can be achieved through
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
-
Life Sciences
- Application : Fluorophores, which are emissive molecules that can re-emit light upon excitation by light, have become important materials for several industrial and technological applications, particularly in the life sciences .
- Method : These fluorophores enable non-invasive studies on systems of biological importance. They are used in fluorescence microscopy and single-molecule spectroscopy .
- Results : The use of fluorophores in these fields allows for detailed studies of biological systems at the molecular level .
-
Organic Synthesis
- Application : α-Trifluoromethylstyrene derivatives, which can be synthesized from “1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results : The outcomes of these syntheses are more complex fluorinated compounds, which can have a variety of uses in different fields .
-
Proteomics Research
-
Pharmaceutical Research
- Application : Fluorinated compounds, such as “1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole”, are often used in the development of new pharmaceuticals .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted. This could involve testing the compound’s effects on various biological systems or its potential as a therapeutic agent .
- Results : The outcomes of this research could potentially lead to the development of new drugs or treatments .
-
Material Science
- Application : Fluorinated compounds are also used in the field of material science, for example, in the development of high-performance polymers .
- Method : These compounds can be incorporated into polymers to improve their properties, such as their resistance to heat and chemicals .
- Results : The use of fluorinated compounds in this way can lead to the development of new materials with improved performance characteristics .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLFFHIEPALJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610796 | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1269291-03-3 | |
| Record name | 1H-Pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)


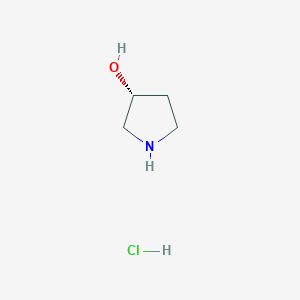
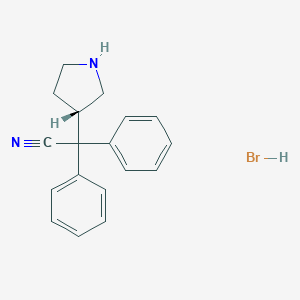

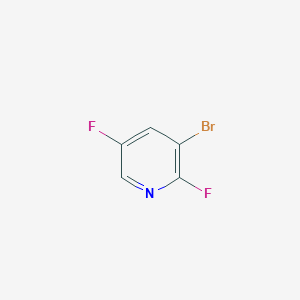
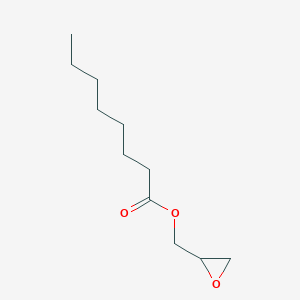
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)
